molecular formula C14H13NS B11963204 N,N-Diphenylethanethioamide CAS No. 100363-24-4

N,N-Diphenylethanethioamide

Cat. No.: B11963204
CAS No.: 100363-24-4
M. Wt: 227.33 g/mol
InChI Key: OCNLQPFWJFXVDA-UHFFFAOYSA-N
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Description

N,N-Diphenylethanethioamide is a thiocarbonyl compound of interest in synthetic organic chemistry and medicinal research. Thioamides serve as key precursors and intermediates in the synthesis of various heterocycles, including thiazoles and other sulfur-nitrogen containing structures . The mechanism of action for thioamides often involves chelation with metal ions or interaction with biological targets, which can be valuable in developing new pharmacologically active molecules. Researchers may utilize this compound to explore its properties as a ligand or as a building block for more complex chemical entities. The presence of two phenyl rings and a thioamide group defines its electronic characteristics and potential reactivity. This product is intended for research and development purposes in a laboratory setting and is not classified as a drug, cosmetic, or for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100363-24-4

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

N,N-diphenylethanethioamide

InChI

InChI=1S/C14H13NS/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

OCNLQPFWJFXVDA-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n Diphenylethanethioamide

Direct Synthesis Strategies for N,N-Diphenylethanethioamide and Analogues

The direct synthesis of N,N-disubstituted thioamides, including this compound, can be achieved through several modern synthetic methodologies that offer advantages over traditional thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. chemrxiv.orgnitrkl.ac.in

Grignard reagents are powerful carbon nucleophiles widely used for forming carbon-carbon bonds. adichemistry.comyoutube.com While not the most common method for primary thioamide synthesis, they can be employed in reactions with thiocarbonyl compounds. A plausible route to this compound would involve the reaction of a suitable Grignard reagent with a thiocarbamoyl chloride.

Specifically, the synthesis could proceed by reacting phenylmagnesium bromide with N,N-diphenylthiocarbamoyl chloride. In this reaction, the Grignard reagent would act as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group.

A generalized scheme for this type of reaction is presented below:

Reactant 1Reactant 2Product
Phenylacetylmagnesium halideN,N-Diphenylthiocarbamoyl halideThis compound

This approach leverages the high reactivity of Grignard reagents to construct the desired carbon framework attached to the thioamide nitrogen atoms. The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Copper catalysis has emerged as a valuable tool in modern organic synthesis, offering mild and efficient pathways to a variety of functional groups, including thioamides. nitrkl.ac.innih.gov Copper-catalyzed reactions can facilitate C-H activation or coupling reactions to form the thioamide moiety.

One notable method involves the copper-catalyzed coupling of 1,2,3-thiadiazoles with amines. rsc.orgrsc.org This process generates highly reactive thioketene (B13734457) intermediates, which are captured in situ by an amine. A copper(I) catalyst is believed to be the active species, and the rate-determining step is the C-H activation of the 1,2,3-thiadiazole (B1210528). rsc.org This strategy allows for the slow release of the thioketene, preventing its dimerization and promoting the desired thioamidation. rsc.org To synthesize an this compound analogue, a suitably substituted 1,2,3-thiadiazole would be reacted with diphenylamine (B1679370) in the presence of a copper catalyst.

Another copper-catalyzed approach is the coupling of thioamides with donor/acceptor-substituted carbenoids, which leads to the formation of enamino esters and enaminones. nih.gov While this method functionalizes existing thioamides rather than creating them directly, it highlights the utility of copper in activating and transforming the thioamide group. The reactions are often successful with various copper(I) catalysts, with CuBr and CuI showing high efficiency. nih.gov

CatalystReactantsProduct TypeReference
Copper(I) salts (e.g., CuBr, CuI)1,2,3-Thiadiazoles, AminesThioamides rsc.orgrsc.org
Copper(II) chlorideAmino acids, Amino aldehydes, Elemental SulfurThioamide-containing dipeptides mdpi.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. chemistryforsustainability.org These reactions are advantageous due to their atom economy, reduction in reaction time, and minimization of waste. chemistryforsustainability.org The synthesis of thioamides, including this compound, is well-suited to MCR strategies, often utilizing elemental sulfur as a benign and abundant sulfur source. chemistryforsustainability.orgchemistryviews.org

A particularly relevant strategy is decarboxylative thioamidation. nih.govacs.orgacs.org This approach involves the three-component reaction of an arylacetic acid, an amine, and elemental sulfur. acs.orgorganic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, phenylacetic acid would be reacted with diphenylamine and elemental sulfur. This method is often performed without a transition metal catalyst or an external oxidant, making it an environmentally friendly option. acs.orgacs.orgorganic-chemistry.org The reaction proceeds via the loss of carbon dioxide from the carboxylic acid, followed by the incorporation of sulfur and the amine to form the final thioamide product. nih.govacs.org The reaction can be performed under solvent-free conditions or in a high-boiling solvent like DMSO. acs.orgorganic-chemistry.org

Reactant 1Reactant 2Reactant 3ConditionsProductReference
Phenylacetic AcidDiphenylamineElemental SulfurHeat (solvent-free or DMSO)This compound acs.orgorganic-chemistry.org
Cinnamic AcidsAminesElemental SulfurHeat3-Aryl-N,N-disubstituted-propenethioamide nih.govacs.org

Functionalization and Derivatization of the Thioamide Moiety

The thioamide group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The synthesis of derivatives of this compound can be achieved by modifying either the nitrogen substituents or the carbon backbone.

N-Substitution: A direct transamidation of thioamides provides a pathway to exchange the N-substituents. nih.gov This process involves the activation of a primary or secondary thioamide, typically by N-tert-butoxycarbonyl (Boc) protection, which destabilizes the thioamide's C-N bond resonance. nih.govrsc.org The activated thioamide can then react with a different amine to yield a new thioamide. While this compound is a tertiary thioamide and thus not directly amenable to this N-activation, the principle can be applied to synthesize it from a precursor secondary thioamide.

Carbon-Substitution: The α-protons adjacent to the thioamide C=S group are more acidic than their amide counterparts. researchgate.net This increased acidity allows for deprotonation to form an enolate, which can then react with various electrophiles at the α-carbon. This provides a route to carbon-substituted derivatives of this compound. The C=S group can also act as a directing group for transition metal-catalyzed functionalization of the α-carbon. researchgate.net

The carbon-sulfur double bond (C=S) is the most reactive site in the thioamide moiety. Its reactivity is distinct from the carbonyl group (C=O) of amides. researchgate.netresearchgate.net The sulfur atom can react with both electrophiles and nucleophiles. researchgate.net

Electrophilic addition at the sulfur atom is a common transformation. For instance, silver(I) salts can activate the thioamide group, promoting coupling reactions with carboxylic acids to generate imide intermediates. unimelb.edu.au This reactivity can be harnessed for various synthetic applications, including peptide ligation and macrocyclization. researchgate.netunimelb.edu.au

The C=S bond can also undergo desulfurization reactions to revert the thioamide back to an amide or can be reduced to a methylene (B1212753) group (CH₂). nih.govresearchgate.net Furthermore, the thioamide group serves as a key building block for the synthesis of sulfur-containing heterocycles, such as thiazoles, by reacting with dielectrophilic agents. nih.govchemrxiv.org

TransformationReagentsProduct Type
Electrophilic Activation/CouplingAg(I) salts, Carboxylic AcidsImides, Peptides
Heterocycle FormationDielectrophilic agentsThiazoles, etc.
Desulfurization-OxidationOxidizing agentsAmides
ReductionReducing agentsAmines (via CH₂ group)

Mechanistic Insights into Thioamide Formation Reactions

The conversion of amides to thioamides, a fundamental transformation in organic synthesis, is most commonly achieved using phosphorus-based thionating reagents such as Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). The underlying mechanisms of these reactions have been the subject of considerable investigation, providing a detailed understanding of the transformation process. While specific kinetic and mechanistic studies on this compound are not extensively documented, the general mechanistic principles for the thionation of amides are well-established and broadly applicable.

The prevailing mechanism for the thionation of amides with reagents like Lawesson's reagent involves a sequence of steps that bear resemblance to the Wittig reaction. organic-chemistry.orgnih.gov This process is initiated by the dissociation of the dimeric thionating agent into a highly reactive monomeric dithiophosphine ylide species. organic-chemistry.orgwikipedia.org This monomer is the key player in the subsequent transformation of the carbonyl group.

The reaction proceeds via a [2+2] cycloaddition between the reactive dithiophosphine ylide and the carbonyl group of the amide. organic-chemistry.org This concerted step leads to the formation of a transient, four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov Following its formation, this intermediate undergoes a retro-[2+2] cycloaddition, which results in the cleavage of the ring. This fragmentation step yields the desired thioamide and a stable phosphorus-oxygen byproduct, the formation of which is a significant driving force for the reaction. organic-chemistry.org

The general preference for the thionation of various carbonyl functional groups is summarized in the table below, highlighting the enhanced reactivity of amides.

Carbonyl CompoundRelative Reactivity
AmideHigh
LactamHigh
KetoneModerate
LactoneModerate
EsterLow

The key steps in the widely accepted mechanism for the formation of a thioamide from an amide using a phosphorus-based thionating agent are outlined in the following table.

StepDescription
1. Dissociation of Thionating AgentThe dimeric thionating reagent (e.g., Lawesson's reagent) dissociates into a reactive monomeric dithiophosphine ylide.
2. [2+2] CycloadditionThe dithiophosphine ylide reacts with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.
3. Retro-[2+2] CycloadditionThe thiaoxaphosphetane intermediate fragments to yield the final thioamide product and a stable phosphorus-oxygen byproduct. This is typically the rate-determining step.

While the use of a P₄S₁₀-pyridine complex has been explored as an alternative, providing a cleaner reaction profile in some cases, the fundamental mechanistic steps involving nucleophilic attack at the carbonyl carbon followed by rearrangement and elimination of a phosphorus-oxide species are believed to be similar. organic-chemistry.org The choice of thionating agent and reaction conditions can influence the efficiency and selectivity of the reaction, but the core mechanistic framework remains consistent across this class of transformations. nih.gov

Reactivity and Mechanistic Investigations of N,n Diphenylethanethioamide

Fundamental Reactivity Patterns of the Thioamide Group

The thioamide group is a fascinating isostere of the amide bond, where the oxygen atom is replaced by sulfur. nih.govnih.gov This single-atom substitution imparts distinct chemical properties that govern its reactivity. nih.gov Thioamides are generally planar, similar to amides, but exhibit significant differences in bond lengths, hydrogen-bonding capabilities, and electronic properties. nih.govnih.gov The C=S bond in a thioamide is notably longer than the C=O bond in an amide, a consequence of sulfur's larger van der Waals radius. nih.gov Furthermore, the C=S bond is weaker than a C=O bond. nih.gov These structural and electronic characteristics are foundational to the reactivity patterns of thioamides like N,N-Diphenylethanethioamide.

The thioamide functional group possesses a dual reactivity profile, with both nucleophilic and electrophilic characteristics. rsc.org

Nucleophilic Reactivity : The sulfur atom of the thiocarbonyl group is the primary site of nucleophilicity. rsc.org Due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, the lone pair electrons on the sulfur are more available for donation to electrophiles. nih.gov This makes the sulfur atom a soft nucleophile, readily reacting with soft electrophiles. rsc.org This reactivity is fundamental to many synthetic applications, including the formation of various sulfur-containing heterocycles. nih.govresearchgate.net

Electrophilic Reactivity : The carbon atom of the thiocarbonyl group is an electrophilic center, susceptible to attack by nucleophiles. However, due to strong nN→π*C=S conjugation, thioamides are generally more resistant to nucleophilic addition than their corresponding amides. researchgate.net For instance, the rate of hydrolysis for some thioamides is ten times slower than that of their amide analogs. researchgate.net To overcome this inherent stability and enhance the electrophilicity of the thioamide carbon, activation strategies are often employed. A modern approach involves the site-selective N-acylation (e.g., with a tert-butoxycarbonyl or "Boc" group) of the thioamide nitrogen. This activation disrupts the resonance stabilization, an effect known as ground-state-destabilization, making the thiocarbonyl carbon significantly more susceptible to nucleophilic attack. researchgate.netlookchem.com

Reactive SiteCharacterDescriptionTypical Reactions
Sulfur AtomNucleophilic (Soft)The sulfur atom readily donates its lone pair electrons to electrophiles. rsc.orgAlkylation, Arylation, Acylation (S-acylation), Cyclization onto electrophilic centers. rsc.org
Carbon AtomElectrophilic (Latent)The thiocarbonyl carbon can be attacked by nucleophiles, but this reactivity is often masked by strong resonance and requires activation. researchgate.netNucleophilic acyl substitution (e.g., transamidation), addition of organometallic reagents. rsc.orgresearchgate.net
α-CarbonNucleophilic (via Enethiolate)Protons on the carbon adjacent to the thiocarbonyl group are more acidic than in amides, allowing for deprotonation to form enethiolates, which are carbon nucleophiles. rsc.orgAlkylation, Aldol-type reactions. rsc.org

A defining feature of the thioamide group is the significant barrier to rotation around the C-N bond, which is even higher than that observed in amides. lookchem.comresearchgate.net This restricted rotation is a direct result of the resonance between the nitrogen lone pair and the C=S π-system (nN→π*C=S conjugation), which imparts partial double-bond character to the C-N bond. lookchem.com

The rotational barrier in thioamides is approximately 5-7 kcal/mol higher than in their amide counterparts. lookchem.com This high barrier enforces a planar geometry on the thioamide moiety. nih.govresearchgate.net The substitution of oxygen for sulfur also has profound conformational consequences. The longer C=S bond and the larger atomic radius of sulfur introduce steric demands that can significantly alter the conformational landscape of molecules, particularly in complex structures like peptides. researchgate.netmdpi.com For example, the introduction of a thioamide can destabilize certain secondary structures due to altered hydrogen bonding capacity (sulfur is a poorer H-bond acceptor than oxygen) and increased steric hindrance. nih.govmdpi.commdpi.com Conversely, this same substitution has been found to stabilize other structures, such as β-turns. mdpi.com

PropertyAmide (R-CO-NR'R'')Thioamide (R-CS-NR'R'')Reference
C-Chalcogen Bond LengthShorter (C=O)Longer (C=S) nih.gov
C-N Bond Rotational BarrierHighHigher (~5-7 kcal/mol greater than amides) lookchem.com
Hydrogen Bond Acceptor AbilityStrongWeak nih.gov
Hydrogen Bond Donor AbilityWeakerStronger nih.gov
GeometryPlanarPlanar researchgate.net

Role of Thioamides as Chemical Intermediates

Thioamides, including N,N-disubstituted variants like this compound, are highly valued as versatile chemical intermediates or "synthons" in organic synthesis. nih.govnih.govresearchgate.net Their unique reactivity profile makes them ideal precursors for the construction of a wide array of molecules, particularly nitrogen- and sulfur-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. nih.govresearchgate.net

The thioamide functional group serves as a robust building block for numerous transformations:

Synthesis of Heterocycles : The combination of a nucleophilic sulfur and an electrophilic carbon within the same functional group, along with acidic α-protons, provides multiple reaction pathways for cyclization. Thioamides are common starting materials for synthesizing thiophenes, thiazoles, pyrazoles, and thiadiazines. nih.govresearchgate.net

Precursors to Other Functional Groups : The thioamide group can be converted into other functionalities. For example, desulfurization reactions can revert the thioamide back to an amide, offering a method for temporary modification or protection. researchgate.net

Medicinal Chemistry Scaffolds : In medicinal chemistry, the replacement of an amide with a thioamide can improve pharmacokinetic properties, such as thermal and proteolytic stability, and enhance the bioavailability of certain compounds. nih.govnih.gov

Reaction Mechanisms Involving this compound Transformation

While specific mechanistic studies detailing the transformation of this compound are not extensively documented in readily available literature, its reactivity can be understood through well-established mechanisms for the thioamide class. A prominent example of a modern, controlled transformation is the direct transamidation of thioamides, which proceeds through a mechanism involving ground-state destabilization. researchgate.net

This mechanism highlights the conversion of one thioamide into another by reacting it with a nucleophilic amine. The key steps are as follows:

N-Activation : The process begins with the site-selective activation of the tertiary thioamide nitrogen. This is typically achieved by reacting the thioamide with an activating agent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which attaches a Boc group to the nitrogen. This N-Boc activation is crucial as it disrupts the nN→π*C=S resonance that stabilizes the thioamide C-N bond. researchgate.netlookchem.com This "ground-state-destabilization" significantly increases the electrophilicity of the thiocarbonyl carbon. researchgate.net

Nucleophilic Acyl Addition : A nucleophilic amine (R³R⁴NH) then attacks the now highly electrophilic thiocarbonyl carbon. This addition leads to the formation of a transient tetrahedral intermediate. The formation of this intermediate is the kinetically facilitated step, made possible by the initial activation. researchgate.net

Collapse of the Tetrahedral Intermediate : The tetrahedral intermediate is unstable and collapses. The original N,N-diphenylamino group, now part of a better leaving group due to the N-Boc activation, is expelled. researchgate.netlookchem.com

Product Formation : The collapse of the intermediate results in the formation of the new transamidated thioamide (R-C(S)-NR³R⁴) and the release of the N-Boc protected diphenylamine (B1679370). This step is thermodynamically favored due to the electronic properties of the leaving group. researchgate.net

This mechanism provides a general and powerful strategy for the controlled transformation of the otherwise robust thioamide bond, enabling the synthesis of diverse thioamide structures. researchgate.net

Coordination Chemistry and Ligand Properties of N,n Diphenylethanethioamide

Complexation Behavior with Metal Centers

Thioamides are known to be versatile ligands that can coordinate to metal centers through either the sulfur or nitrogen atom, or in a bidentate fashion involving both atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the thioamide, and the reaction conditions.

Thioamide Ligand Design and Coordination Modes

The N,N-Diphenylethanethioamide ligand possesses a soft sulfur donor and a harder nitrogen donor. The presence of two bulky phenyl groups on the nitrogen atom would be expected to exert significant steric influence on its coordination behavior. Coordination is most likely to occur through the sulfur atom, which is generally more accessible and a softer donor, making it more compatible with softer metal ions. Bidentate N,S-chelation would likely be sterically hindered by the phenyl groups.

Electronic and Steric Influences on Metal-Ligand Interactions

The two phenyl groups in this compound would have significant electronic and steric effects. Electronically, the phenyl groups are weakly electron-withdrawing, which could influence the electron density on the donor atoms and thus the strength of the metal-ligand bond. Sterically, the bulk of the phenyl groups would likely prevent the coordination of multiple ligands around a single metal center and could favor the formation of complexes with lower coordination numbers.

Supramolecular Assembly and Hydrogen Bonding in Thioamide Complexes

The N,N-disubstituted nature of this compound means it lacks the N-H proton necessary for classical hydrogen bonding. Therefore, any supramolecular assembly in its metal complexes would likely be driven by weaker interactions such as C-H···π or π-π stacking interactions involving the phenyl rings. The arrangement of these aromatic groups in the crystal lattice would dictate the formation of higher-order structures.

Catalytic Potential of Thioamide-Metal Complexes

Metal complexes containing thioamide ligands have been explored for their catalytic potential in various organic transformations. The specific catalytic activity of this compound-metal complexes would depend on the choice of the metal center and the reaction conditions. The steric bulk of the diphenyl groups could create a specific pocket around the metal center, potentially leading to selectivity in catalytic reactions. However, without any reported studies, this remains speculative.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Structural Identification and Bond Analysis

The analysis of the vibrational spectra of N,N-Diphenylethanethioamide is informed by studies on related thioamides, such as N,N-dimethylthioacetamide. ias.ac.in Key vibrational modes include the C=S stretching, C-N stretching, and various vibrations of the phenyl and ethyl groups. The thioamide C=S stretching vibration is a particularly important diagnostic band, typically appearing in the region of 850-600 cm⁻¹. researchgate.net However, this band can be coupled with other vibrations, making its assignment complex. The C-N stretching vibration, which has partial double bond character, is also a key feature.

A comparative analysis of FTIR and Raman spectra is often beneficial, as some vibrational modes may be more active in one technique than the other due to selection rules. thermofisher.com For instance, the symmetric C=S stretch may be more prominent in the Raman spectrum. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental bands. researchgate.net

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 FTIR, Raman
Aliphatic C-H Stretch 3000-2850 FTIR, Raman
C=C Stretch (Aromatic) 1600-1450 FTIR, Raman
C-N Stretch (Thioamide) 1550-1480 FTIR
CH₂ Bend ~1450 FTIR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure and conformational dynamics of this compound in solution. auremn.org.brupi.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous determination of its connectivity and stereochemistry. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two phenyl groups and the ethyl group. The chemical shifts of these protons are influenced by the electronic effects of the thioamide group and the anisotropic effects of the aromatic rings. Due to the partial double bond character of the C-N bond, rotation around this bond can be restricted, potentially leading to the observation of distinct signals for the two phenyl groups if they are in different chemical environments. mdpi.com

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the thiocarbonyl carbon (C=S) being particularly diagnostic, typically appearing in the downfield region of the spectrum. nih.gov The carbons of the phenyl rings and the ethyl group will also exhibit characteristic chemical shifts.

Conformational analysis of this compound can be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about through-space proximities of protons. nih.gov The study of related amides and thioamides has shown that the conformational equilibrium can be influenced by factors such as solvent polarity and temperature. auremn.org.brnih.gov Theoretical calculations can be used in conjunction with NMR data to model the different possible conformations and estimate their relative energies. auremn.org.br

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Expected Chemical Shift (ppm)
Aromatic Protons (¹H) 7.0 - 7.5
CH₂ Protons (¹H) 2.5 - 3.0
CH₃ Protons (¹H) 1.0 - 1.5
Thiocarbonyl Carbon (¹³C) 190 - 210
Aromatic Carbons (¹³C) 120 - 150
CH₂ Carbon (¹³C) 30 - 40

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for amides and thioamides involve cleavage of the bonds adjacent to the carbonyl or thiocarbonyl group. miamioh.edulibretexts.org For this compound, characteristic fragmentation patterns would likely involve the loss of the ethyl group, the phenyl groups, or cleavage of the thioamide bond itself.

Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and amides. miamioh.edu In the case of this compound, this could lead to the formation of a diphenylamino cation or a related fragment. The fragmentation of the phenyl rings can also produce characteristic ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

Fragment Ion Proposed Structure
[M - CH₂CH₃]⁺ C₁₃H₁₀NS⁺
[M - C₆H₅]⁺ C₈H₈NS⁺
[N(C₆H₅)₂]⁺ C₁₂H₁₀N⁺

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule. scielo.org.za The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Thioamides are known to exhibit a characteristic absorption band in the UV region, typically around 265 nm, which is attributed to the n → π* transition of the C=S group. nih.gov The presence of the two phenyl groups in this compound is expected to result in additional absorption bands corresponding to the π → π* transitions of the aromatic rings. nist.gov The position and intensity of these bands can be influenced by the solvent polarity. nih.govnih.gov

Photophysical investigations can provide further insights into the excited state properties of the molecule, such as fluorescence quantum yield and lifetime. nih.gov While many simple thioamides are not strongly fluorescent, the presence of the aromatic rings may influence the photophysical behavior of this compound. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λmax (nm)
n → π* (C=S) ~265

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.gov

In HPLC, the choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving good separation. libretexts.org Detection is typically performed using a UV detector set at a wavelength where the compound absorbs strongly, such as the λmax determined by UV-Vis spectroscopy. The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification.

Gas chromatography can also be utilized for the analysis of thermally stable and volatile thioamides. ias.ac.innih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and identification of the components of a mixture. nih.govsemanticscholar.org

Integration of Advanced Spectroscopic and Chemometric Approaches

The large datasets generated by modern spectroscopic techniques can be effectively analyzed using chemometric methods. narrax.org Chemometrics employs mathematical and statistical tools to extract meaningful information from complex chemical data. jfda-online.com

For instance, in the analysis of a series of related thioamides, Principal Component Analysis (PCA) can be used to identify patterns and correlations in their spectroscopic data (e.g., FTIR or NMR spectra). This can help in classifying compounds based on their structural features. Partial Least Squares (PLS) regression can be used to build quantitative models that correlate spectroscopic data with specific properties of the compounds, such as their concentration or biological activity.

The integration of chemometrics with spectroscopic data can enhance the interpretation of complex spectra, improve the accuracy of quantitative analysis, and facilitate the identification of unknown compounds in mixtures. jfda-online.com This approach is particularly valuable in high-throughput screening and quality control applications.

Theoretical and Computational Investigations of N,n Diphenylethanethioamide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and bonding nature of N,N-Diphenylethanethioamide. These studies offer a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thioamides, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), provide valuable information on molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, is instrumental in understanding delocalization effects, such as the n → π* interactions between the nitrogen lone pair and the C=S π-antibonding orbital. rsc.org These interactions are significant in determining the rotational barrier around the C-N bond in thioamides. In analogous N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, NBO analysis has been used to identify stabilizing orbital interactions in different conformers. nih.gov For thioamide systems in general, DFT studies have shown that dispersion forces play a significant role in the strength of n → π* interactions. rsc.org

The application of DFT can also predict various molecular properties that influence reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. openaccesspub.org

Table 1: Representative Data from DFT Calculations on Thioamide-related Systems

Computational Method Property Finding
B3LYP/6-311++G(d,p) Conformational Energy Identification of stable gauche and cis conformers in N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides. nih.gov
B3LYP/6-31G* Potential Energy Surface Calculation of φ-ψ potential energy surfaces for thioamide-containing azaglycine peptides. nih.gov

This table is generated based on findings from related thioamide systems as direct data for this compound is not available in the search results.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide another avenue for studying the electronic structure of molecules from first principles. These methods have been applied to various organic molecules to determine their geometrical, energetic, and vibrational characteristics. In the context of thioamides, ab initio calculations can be used to study conformational preferences and the electronic nature of the thioamide bond. nih.goviastate.edu

Conformational Landscape and Energetics of this compound

The conformational flexibility of this compound, particularly the rotation around the C-N and C-C single bonds, as well as the orientation of the phenyl groups, defines its conformational landscape. Computational studies are essential for mapping this landscape and determining the relative energies of different conformers.

In a study of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, DFT calculations indicated the existence of two stable conformation pairs, gauche and cis, in the gas phase. nih.gov The relative stability of these conformers was influenced by orbital interactions and solvent effects, as modeled by the Polarisable Continuum Model (PCM). nih.gov For this compound, similar computational approaches would be expected to identify multiple stable conformers arising from the rotation of the N-phenyl and ethyl groups. The steric hindrance between the bulky phenyl groups would likely play a significant role in determining the preferred conformations.

The energy barriers for rotation around the C-N bond in thioamides are of particular interest, as they are influenced by the degree of double bond character resulting from lone pair delocalization. Computational methods can quantify these rotational barriers, providing insights into the dynamic behavior of the molecule.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of molecules and elucidate reaction mechanisms. For this compound, these methods can identify the most probable sites for nucleophilic or electrophilic attack and map the potential energy surface of its reactions.

Conceptual DFT provides a framework for calculating global and local reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function. openaccesspub.orgconicet.gov.ar These descriptors help in predicting the reactive behavior of a molecule. For example, the Fukui function can identify the atoms most susceptible to nucleophilic or electrophilic attack. nih.gov

Furthermore, computational studies can model the entire reaction pathway, identifying transition states and calculating activation energies. This is crucial for understanding the kinetics and thermodynamics of reactions involving the thioamide group, such as hydrolysis, oxidation, or reactions at the sulfur atom.

Molecular Modeling and Dynamics Simulations for Thioamide Systems

Molecular modeling and molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For thioamide-containing systems, MD simulations can explore the conformational space, simulate the effect of solvent, and model interactions with other molecules.

Machine Learning Integration in Computational Thioamide Chemistry

Machine learning (ML) is increasingly being integrated into computational chemistry to accelerate calculations and extract insights from large datasets. In the context of thioamide chemistry, ML models could be trained on data from quantum chemical calculations to predict properties like conformational energies, electronic parameters, or reactivity. nih.gov

For instance, ML frameworks have been developed to characterize the conformational changes of amino acids in proteins, which could be adapted to study the dynamics of flexible molecules like this compound. biorxiv.org By learning from the potential energy surface calculated by DFT, an ML model could rapidly predict the energy of any given conformation, enabling a more extensive exploration of the conformational landscape than would be possible with direct quantum chemical calculations alone. nih.govfrontiersin.org

Table 2: Potential Applications of Machine Learning in Thioamide Chemistry

Machine Learning Application Description Potential Benefit for this compound Study
Potential Energy Surface Prediction Training a neural network on DFT-calculated energies of various conformers. Rapidly predict the energy of any molecular geometry, facilitating extensive conformational searches. nih.gov
Property Prediction Developing models to predict electronic properties (e.g., HOMO/LUMO energies) from molecular structure. High-throughput screening of derivative properties without the need for expensive quantum calculations.

| Conformational Clustering | Using clustering algorithms to group similar conformations from MD simulations. | Identify the most populated and functionally relevant conformational states. biorxiv.org |

This table outlines potential applications as direct examples for this compound were not found in the search results.

Advanced Applications in Materials Science and Engineering

N,N-Diphenylethanethioamide as a Component in Functional Organic Materials

The thioamide functional group, as present in this compound, offers distinct properties that are advantageous for the development of functional organic materials. The sulfur atom, being larger and more polarizable than oxygen, influences the intermolecular interactions and the electronic properties of the molecule. This can lead to materials with tailored optical, electronic, and self-assembly characteristics.

Research into thioamide-containing organic compounds has highlighted their potential in various areas:

Organic Electronics: The electronic structure of the thioamide group can be tuned to influence the charge transport properties of organic semiconductors. The ability of the sulfur atom to participate in π-conjugation and its potential for intermolecular sulfur-sulfur interactions can facilitate the formation of ordered structures beneficial for charge mobility.

Non-linear Optics: The presence of the polarizable sulfur atom can enhance the non-linear optical (NLO) properties of organic molecules. Thioamide derivatives have been investigated for their ability to exhibit second- and third-order NLO responses, which are crucial for applications in optical communications and data storage.

Luminescent Materials: While the thioamide group itself can act as a fluorescence quencher in some contexts, its incorporation into larger conjugated systems can modulate the emission properties of organic luminophores. This allows for the design of materials with specific emission wavelengths and quantum yields for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Table 1: Key Properties of the Thioamide Group for Functional Organic Materials

PropertyConsequence for Material FunctionPotential Application
Increased Polarizability Enhanced non-linear optical response.Optical switching, frequency conversion.
Modified Electronic Structure Tunable energy levels (HOMO/LUMO).Organic semiconductors, photovoltaics.
Altered Intermolecular Interactions Promotion of specific packing motifs (e.g., S-S interactions).Improved charge transport, crystal engineering.
Coordination with Metal Ions Formation of metal-organic complexes.Catalysis, sensing, magnetic materials.

Polymer Science: Incorporation of Thioamide Units into Macromolecular Architectures

The introduction of thioamide units into polymer backbones or as pendant groups can significantly alter the properties of the resulting macromolecules. rsc.org This post-polymerization modification or direct polymerization of thioamide-containing monomers allows for the creation of polymers with novel thermal, mechanical, and chemical properties. rsc.orgresearchgate.net

Key impacts of incorporating thioamide units into polymers include:

Thermal Properties: Thioamides can influence the glass transition temperature (Tg) and thermal stability of polymers. The substitution of amide with thioamide groups can disrupt or alter the hydrogen bonding networks present in traditional polyamides, leading to changes in their thermal behavior. rsc.org

Solubility and Processing: The weaker hydrogen-bonding acceptor capability of the thioamide's sulfur atom compared to the amide's oxygen can affect the solubility of polymers in various solvents. This can be advantageous for processing and fabricating polymer films and fibers. rsc.org

Metal Ion Coordination: The strong affinity of the thioamide sulfur for heavy metal ions can be exploited to create polymers for environmental remediation, such as the removal of toxic metals from water. These polymers can also serve as scaffolds for the in-situ synthesis of metal nanoparticles, leading to hybrid materials with catalytic or antimicrobial properties. rsc.org

Optical Properties: The presence of sulfur atoms can increase the refractive index of polymers, making them suitable for applications in optical lenses and coatings. rsc.org

Table 2: Effects of Thioamide Incorporation on Polymer Properties

Polymer PropertyEffect of Thioamide IncorporationReference
Glass Transition Temperature (Tg) Can be increased or decreased depending on the polymer and degree of thionation. rsc.org
Thermal Decomposition Temperature May be lowered compared to the corresponding polyamide. rsc.org
Solubility in Water Generally decreases with increasing thioamide content. rsc.org
Metal Ion Affinity Significantly increased, particularly for soft metal ions like Ag+, Au3+, and Hg2+. rsc.org
Refractive Index Tends to be higher than the analogous polyamide. rsc.org

Role in Sensing and Detection Technologies Based on Thioamide Interactions

The unique properties of the thioamide group make it a valuable component in the design of chemical sensors and probes. The ability of the thioamide to interact with specific analytes through coordination or by influencing the fluorescence of a nearby fluorophore forms the basis for these sensing technologies. rsc.orgnih.govnih.gov

A significant application of thioamides in this area is in the development of "turn-on" fluorescent probes for detecting enzyme activity. nih.gov In these systems, a thioamide is placed in proximity to a fluorophore within a peptide substrate. The thioamide acts as an efficient quencher of the fluorophore's emission. nih.gov When a specific enzyme cleaves the peptide, the fluorophore and the thioamide quencher are separated, leading to a significant increase in fluorescence intensity. nih.govnih.gov This mechanism allows for the real-time monitoring of enzyme kinetics and can be adapted to detect a wide range of proteases. nih.gov

The strong coordinating ability of the thioamide sulfur with certain metal ions also enables the development of colorimetric or fluorescent sensors for these ions. The binding of a metal ion to the thioamide can induce a change in the electronic structure of the sensor molecule, resulting in a detectable change in its absorption or emission spectrum.

Crystal Engineering and Solid-State Studies of Thioamide-Containing Compounds

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state to design materials with desired properties. The thioamide group offers specific intermolecular interactions that can be utilized to guide the formation of particular crystal structures.

Key aspects of thioamide-containing compounds in crystal engineering include:

Hydrogen Bonding: While the sulfur atom of a thioamide is a weaker hydrogen bond acceptor than an amide oxygen, the N-H group is a stronger hydrogen bond donor. nih.gov This altered hydrogen bonding capability can lead to different packing arrangements compared to their amide analogs. In some crystal structures, intramolecular N-H···S hydrogen bonds are observed, which can influence the molecular conformation. researchgate.net

Sulfur-Sulfur Interactions: Weak, non-covalent interactions between sulfur atoms in adjacent molecules can play a significant role in the solid-state packing of thioamide-containing compounds. These interactions can help to stabilize specific crystal lattices and influence the material's electronic properties.

π-π Stacking: The phenyl groups in a molecule like this compound can participate in π-π stacking interactions, which are crucial in the self-assembly of aromatic compounds. The interplay between these stacking interactions and the interactions involving the thioamide group will determine the final crystal structure.

Studies on related N,N-disubstituted thiocarbamates have shown that in the absence of strong hydrogen bond donors, the molecular shape and weak van der Waals and π-π interactions dictate the crystal packing. chemrxiv.org The bulky phenyl groups can shield the polar thioamide core, influencing how the molecules arrange themselves in the solid state. chemrxiv.org

Future Research Trajectories and Contemporary Challenges in N,n Diphenylethanethioamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thioamides, including N,N-Diphenylethanethioamide, has traditionally relied on methods that often involve harsh reagents or conditions. However, the contemporary focus on green chemistry has spurred the development of more sustainable and efficient protocols. A significant challenge remains the incorporation of sulfur into organic molecules in a practical and environmentally friendly manner. mdpi.com

Modern approaches often build upon the foundational Willgerodt-Kindler reaction, which condenses a ketone or aldehyde, an amine, and elemental sulfur to form a thioamide. organic-chemistry.org Recent advancements have focused on making this reaction more sustainable by employing microwave-assisted heating to shorten reaction times or by conducting the reaction under solvent-free conditions. researchgate.netrsc.org

A particularly promising green strategy involves the three-component reaction of an aldehyde or ketone, a secondary amine (like diphenylamine (B1679370) for the target molecule), and elemental sulfur in a deep eutectic solvent (DES). rsc.orgresearchgate.net These solvents are biodegradable, have low toxicity, and can often be recycled, significantly improving the environmental footprint of the synthesis. rsc.orgrsc.org Other innovative methods avoid traditional thionating agents like Lawesson's reagent in favor of protocols that use elemental sulfur with various activators or catalysts, sometimes in aqueous media, eliminating the need for volatile organic solvents. organic-chemistry.orgorganic-chemistry.org Decarboxylative strategies, which use readily available carboxylic acids as starting materials, also represent a metal-free and oxidant-free pathway to thioamides. mdpi.com

Table 1: Comparison of Modern Sustainable Synthetic Methods for Thioamides

Methodology Key Reagents/Conditions Advantages Reference(s)
Modified Willgerodt-Kindler Aldehyde/Ketone, Amine, S₈; Microwave or solvent-free Reduced reaction time, avoids harsh solvents. researchgate.net, researchgate.net
Deep Eutectic Solvents (DES) Aldehyde/Ketone, Amine, S₈ in Choline Chloride-Urea Biodegradable, recyclable solvent; often catalyst-free. rsc.org, researchgate.net
Aqueous Synthesis Aldehydes, N-substituted formamides, Na₂S in water Uses water as a green solvent, practical and efficient. organic-chemistry.org
Decarboxylative Thioamidation α-Keto carboxylic acids, Amines, S₈, Thiol activator Broad functional group tolerance, avoids external oxidants. mdpi.com

These methodologies provide a clear trajectory for the future synthesis of this compound, emphasizing atom economy, reduced energy consumption, and the elimination of hazardous waste.

Exploration of Advanced Coordination Complexes with Tuned Ligand Properties

Thioamides are highly versatile ligands in coordination chemistry, a property attributable to the soft sulfur donor atom which has a high affinity for a variety of metals. nih.govspringerprofessional.de The coordination chemistry of thioamide ligands is unique due to their ability to adopt multiple coordination states, including monodentate, chelating, and bridging modes. springerprofessional.de In this compound, the ligand properties can be precisely tuned through its steric and electronic profile.

Synergistic Approaches: Combining Experimental and Computational Techniques

A comprehensive understanding of the structure, reactivity, and properties of this compound is best achieved through a synergistic approach that combines experimental analysis with computational modeling. This dual strategy allows for the validation of theoretical predictions with empirical data, providing deeper insights than either method could alone.

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of thioamides. nih.gov These techniques can be used to calculate conformational energy surfaces, determine the rotational barrier of the C-N bond (which is higher in thioamides than in amides), and model electronic properties. nih.govacs.org For instance, computational studies on model thioamide-containing dipeptides have revealed that the substitution of oxygen with sulfur significantly alters the conformational profile, which is a result of sulfur's larger size and weaker hydrogen bond-accepting ability. acs.org

These theoretical findings can be corroborated by experimental techniques. X-ray crystallography provides precise information on the solid-state structure, including bond lengths and angles, which can be directly compared with optimized geometries from DFT calculations. Nuclear Magnetic Resonance (NMR) spectroscopy can probe the solution-state dynamics and conformational equilibria, validating predictions about C-N bond rotation. nih.gov This integrated approach is crucial for rationally designing this compound derivatives for specific applications, from coordination chemistry to materials science. unimelb.edu.au

Table 2: Synergistic Methodologies in Thioamide Research

Technique Type Information Gained Reference(s)
Density Functional Theory (DFT) Computational Bond energies, rotational barriers, electronic structure, reaction mechanisms. unimelb.edu.au, nih.gov
Ab initio Calculations Computational Conformational potential energy surfaces, structural geometries. nih.gov, acs.org
X-ray Crystallography Experimental Solid-state molecular structure, bond lengths, bond angles, intermolecular interactions. researchgate.net
NMR Spectroscopy Experimental Solution-state conformation, dynamic processes (e.g., C-N bond rotation). nih.gov

Expanding the Scope of Material Science Applications

The unique properties of the thioamide group make it an attractive component for the design of advanced functional materials. rsc.org Compared to their polyamide analogues, polythioamides exhibit stronger metal affinity, higher refractive indices, and weaker hydrogen-bonding interactions with water. rsc.orgrsc.org The incorporation of this compound units into polymer backbones could therefore lead to materials with novel characteristics.

The strong coordinating ability of the thioamide sulfur atom can be leveraged to create polymer-based catalysts. Metal nanoparticles, such as gold or silver, can be embedded within a polythioamide matrix, where the thioamide groups act as anchor points, stabilizing the nanoparticles and allowing the composite material to be used as a reusable catalyst. rsc.org This high affinity for metals also suggests applications in environmental remediation, where thioamide-containing polymers could be used to selectively capture and recycle heavy metal ions like Au³⁺ and Hg²⁺ from aqueous solutions. rsc.org

Furthermore, the thioamide bond can induce directional and cooperative hydrogen bonding, which is a key principle in the construction of supramolecular polymers. nih.govtue.nl Although the N,N-disubstituted nature of this compound precludes it from acting as a hydrogen bond donor, its sulfur atom can still act as a weak acceptor, and its high dipole moment can influence self-assembly processes. nih.gov Thioamides have also been successfully employed as fluorescent quenchers in the design of sensors for biological processes, suggesting that materials incorporating this moiety could be developed for chemical sensing applications. rsc.org

Addressing Chemical and Metabolic Stability Considerations in Advanced Applications

For this compound to be utilized in advanced applications, particularly those involving biological systems, its chemical and metabolic stability must be thoroughly understood and addressed. The thioamide group, while generally stable, presents distinct reactivity challenges compared to the amide group. tandfonline.com

Chemical Stability: The thioamide bond is more susceptible to certain chemical transformations. The sulfur atom is nucleophilic and can react under strongly acidic conditions, a phenomenon that can lead to undesired side reactions such as peptide chain scission during solid-phase synthesis. acs.org One contemporary challenge is the development of protective group strategies, such as the reversible formation of a thioimidate, to mask the thioamide's reactivity during synthetic manipulations. acs.orgresearchgate.net The bulky N-phenyl groups in this compound may provide some degree of steric protection, potentially enhancing its stability against certain chemical reagents.

Metabolic Stability: The metabolic fate of thioamides is a critical consideration. tandfonline.com The thioamide group can undergo biotransformation, primarily through S-oxidation catalyzed by enzymes such as the FAD-containing monooxygenase and cytochrome P450s. nih.gov This oxidation often yields a thioamide S-oxide, which can be a reactive intermediate that is subsequently hydrolyzed to the corresponding amide. nih.gov For this compound, additional metabolic pathways could include hydroxylation of the aromatic phenyl rings or N-dealkylation. In vitro studies using liver microsomes are a standard method to assess metabolic stability and identify potential metabolites. nih.govunl.edufrontiersin.orgresearchgate.net Understanding these pathways is crucial, as metabolic instability can limit the bioavailability and efficacy of a compound, while in some cases, metabolic activation is a desired feature for prodrug design. tandfonline.com The substitution of an amide with a thioamide has been shown in some cases to improve metabolic stability and membrane permeability, thereby enhancing oral bioavailability. nih.gov

Table 3: Factors Influencing the Stability of Thioamide-Containing Compounds

Stability Type Key Factors and Challenges Potential Mitigation Strategies Reference(s)
Chemical Susceptibility to acid-catalyzed hydrolysis/cleavage; sulfur nucleophilicity can lead to side reactions. Use of protecting groups (e.g., thioimidates); steric shielding from bulky substituents. researchgate.net, acs.org
Metabolic Enzymatic S-oxidation (FAD-monooxygenase, P450s) leading to reactive intermediates and hydrolysis to the amide. Aromatic hydroxylation. Structural modification to block metabolic sites; balancing lipophilicity to control enzyme access. tandfonline.com, nih.gov, nih.gov

Q & A

Q. Critical Parameters :

  • Moisture-sensitive conditions to avoid hydrolysis.
  • Excess thionation reagent may require neutralization with aqueous NaHCO3_3.

Advanced: How does the thioamide moiety influence catalytic activity in transition-metal complexes compared to amide analogs?

Methodological Answer :
The sulfur atom in this compound acts as a stronger σ-donor and weaker π-acceptor than oxygen in amides, altering metal-ligand bonding and catalytic behavior. For example:

  • Palladium Complexes : Thioamide ligands stabilize Pd(II) centers more effectively, enhancing catalytic turnover in C–C coupling reactions (e.g., Suzuki-Miyaura) compared to acetamide analogs .
  • Mechanistic Insight : Use X-ray absorption spectroscopy (XAS) and DFT calculations to compare electronic structures.
  • Experimental Design :
    • Synthesize Pd-thioamide complexes (e.g., [Pd(this compound)2_2Cl2_2]).
    • Compare catalytic efficiency with acetamide-based complexes under identical conditions (solvent, temperature, substrate ratios).

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 3.8–4.2 ppm).
    • 13^13C NMR: Confirm C=S resonance (δ ~200 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks ([M+H]+^+).
  • Elemental Analysis : Validate C, H, N, and S content (deviation <0.3%).
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (C–S ≈ 1.68 Å) and confirm geometry .

Advanced: How can researchers address contradictions in reported toxicity data for thioamide derivatives?

Methodological Answer :
Discrepancies in toxicity studies (e.g., LD50_{50} values) may arise from impurities or assay variability. Mitigation strategies include:

Standardized Synthesis : Ensure >99% purity via HPLC and elemental analysis.

In Vitro/In Vivo Harmonization :

  • Conduct parallel assays (e.g., MTT for cytotoxicity in HEK293 cells and acute toxicity in murine models).
  • Use reference standards (e.g., N,N-Diethylacetamide safety protocols ) for comparative risk assessment.

Meta-Analysis : Aggregate data from multiple studies (e.g., EC50_{50} values) using statistical tools (e.g., random-effects models).

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
  • Waste Disposal : Collect residues in sealed containers for incineration (follow EPA guidelines ).
  • Emergency Measures :
    • Skin Contact: Wash with soap/water for 15 minutes.
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Advanced: What strategies optimize the use of this compound in nanoparticle synthesis?

Methodological Answer :
Thioamides can act as capping agents in nanoparticle (NP) synthesis due to their strong metal-binding affinity. For Pd NPs:

Reduction Method :

  • Reduce PdCl2_2 with NaBH4_4 in the presence of this compound (molar ratio 1:3).
  • Characterize NPs via TEM (size distribution) and XRD (crystallinity) .

Surface Functionalization :

  • Use FT-IR to confirm thioamide adsorption on NP surfaces (shift in C=S stretch).

Catalytic Testing : Evaluate NP performance in hydrogenation reactions (e.g., nitroarene reduction).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.